N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, also known as IXO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of oxalamide derivatives and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
- N-{5-[(1H-benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}-3,5-dimethoxybenzamide has been synthesized and characterized for its anti-cancer potential. In vitro studies demonstrated significant anti-proliferative efficiency against four human cancer cell lines: A549 (lung), HeLa (cervical), IMR-32 (neuroblast), and HEK-293 (embryonic kidney) . This compound could serve as a promising lead for further drug development.
- Isoxazole derivatives, including this compound, have been explored as adaptable building blocks for developing potent HSP90 inhibitors. These inhibitors play a crucial role in cancer therapy by disrupting protein folding and function .
- Comberastatin A-4 analogues containing isoxazole derivatives have shown anti-proliferative activity by inhibiting tubulin polymerization. This property makes them potential candidates for cancer treatment .
- Some naturally occurring diarylisoxazole derivatives have demonstrated efficacy against androgen receptor (AR)-expressing breast cancer cells. The compound’s unique structure may contribute to its selective activity .
- Amide bonds are fundamental units in many natural and synthetic medicines. Over 25% of drugs on the market contain amide bonds. Researchers have synthesized various amide derivatives as potent anti-cancer agents .
- Inspired by the roles of benzimidazole, isoxazole, and amide pharmacophores in drug development, scientists have designed hybrid molecules that incorporate all three elements. The compound we’re discussing represents such a fusion, aiming to enhance anticancer activity .
Anticancer Activity
Heat Shock Protein (HSP90) Inhibition
Tubulin Polymerization Inhibition
Efficiency Against AR-Expressing Breast Cancer Cells
Amide Pharmacophores in Anticancer Drug Development
Combining Benzimidazole, Isoxazole, and Amide Pharmacophores
作用機序
Target of action
Compounds with similar structures, such as isoxazole derivatives, have been used in the synthesis of anticancer agents . They often target proteins involved in cell growth and proliferation, such as heat shock proteins (HSP90) and tubulin .
Mode of action
These compounds typically interact with their targets by binding to the active site, inhibiting the protein’s function and leading to cell death .
Biochemical pathways
The affected pathways often involve cell growth and proliferation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis .
Result of action
The molecular and cellular effects of these compounds often involve the induction of cell cycle arrest and apoptosis, leading to the death of cancer cells .
特性
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-5-12-13-7(18-5)4-10-8(15)9(16)11-6-2-3-17-14-6/h2-3H,4H2,1H3,(H,10,15)(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPFQVOBUUKFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。